molecular formula C7H10N2O3 B103989 Ethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate CAS No. 25786-72-5

Ethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate

Cat. No.: B103989
CAS No.: 25786-72-5
M. Wt: 170.17 g/mol
InChI Key: ULIKRPZEQZFBPS-UHFFFAOYSA-N
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Description

Ethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C7H10N2O3 and its molecular weight is 170.17 g/mol. The purity is usually 95%.
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Biological Activity

Ethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound belongs to the oxazole family, characterized by a five-membered aromatic ring containing nitrogen and oxygen. Its molecular formula is C7H10N2O4C_7H_{10}N_2O_4, indicating the presence of an ethyl ester group and an amino group that contribute to its reactivity and biological activity.

The biological effects of this compound are primarily attributed to its ability to interact with various molecular targets. Research indicates that this compound can inhibit specific microbial enzymes, leading to antimicrobial properties. For instance, studies have shown that derivatives of similar compounds exhibit significant inhibition of phytohemagglutinin A (PHA)-induced proliferation of peripheral blood mononuclear cells (PBMCs), suggesting potential immunomodulatory effects .

Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties. It has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL . The compound's ability to disrupt microbial enzyme activity underlies its effectiveness as an antimicrobial agent.

Immunomodulatory Effects

The compound exhibits immunosuppressive properties in several in vitro models. For example, it has been shown to inhibit the proliferation of PBMCs in response to PHA stimulation . Additionally, certain derivatives have displayed immune-stimulatory activity comparable to established immunomodulators like levamisole, indicating that structural modifications can enhance or alter its biological efficacy .

Case Studies and Research Findings

Numerous studies have explored the biological activity of this compound and its derivatives:

  • Immunosuppressive Activity : A series of N'-substituted derivatives were synthesized and tested for their ability to inhibit PBMC proliferation. The most effective compounds showed minimal toxicity while significantly suppressing immune responses in mouse models .
  • Antimicrobial Efficacy : In a comparative study, various derivatives were evaluated for their antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated strong antimicrobial potential with specific MIC values demonstrating efficacy against resistant strains .

Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against E. coli and S. aureus with MIC values between 0.0039 - 0.025 mg/mL
ImmunomodulatoryInhibits PHA-induced PBMC proliferation; potential as immunomodulator
CytotoxicityDifferential toxicity observed in human cell lines; low toxicity noted in specific derivatives

Properties

IUPAC Name

ethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3/c1-3-11-7(10)5-4(2)9-12-6(5)8/h3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULIKRPZEQZFBPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(ON=C1C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40351922
Record name Ethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40351922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25786-72-5
Record name Ethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40351922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.